molecular formula C10H10F2O3 B11808554 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B11808554
M. Wt: 216.18 g/mol
InChI Key: OQPRAYXKTMGFSY-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O3. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of a dioxolane ring attached to a difluorophenoxy group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or NH3 in ethanol.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used but can include ethers or amines.

Scientific Research Applications

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The difluorophenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more selective in biological interactions compared to its analogs .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10F2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

OQPRAYXKTMGFSY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)F)F

Origin of Product

United States

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